molecular formula C12H10FNOS B1223468 N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide

N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide

Cat. No.: B1223468
M. Wt: 235.28 g/mol
InChI Key: OSVGMRRNTWTZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide is an organic compound with the molecular formula C11H8FNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a fluorophenyl group attached to the thiophene ring via a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide typically involves the reaction of 2-fluorobenzylamine with thiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to bind to bacterial enzymes, inhibiting their function and leading to cell death. The antioxidant activity is likely due to its capacity to donate electrons and neutralize free radicals, thereby preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C12H10FNOS

Molecular Weight

235.28 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H10FNOS/c13-10-5-2-1-4-9(10)8-14-12(15)11-6-3-7-16-11/h1-7H,8H2,(H,14,15)

InChI Key

OSVGMRRNTWTZGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CS2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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